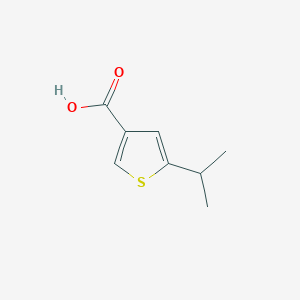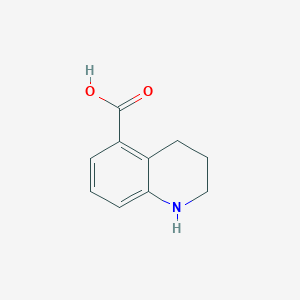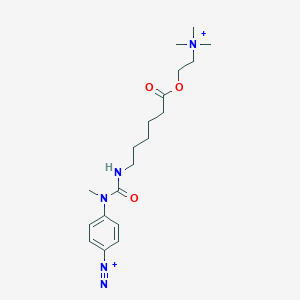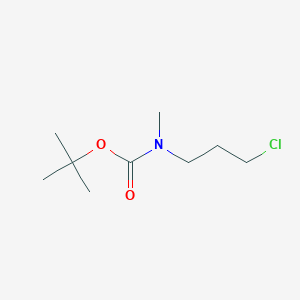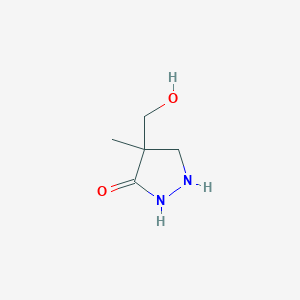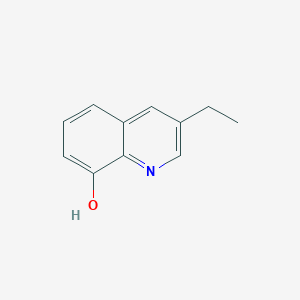
Thtoca
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thtoca is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Aplicaciones Científicas De Investigación
Thtoca has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to have anticancer properties and can be used as a potential chemotherapeutic agent. In agriculture, this compound can be used as a plant growth regulator and has been shown to increase crop yield. In industry, this compound can be used as a preservative and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Thtoca is not fully understood. However, studies have shown that this compound inhibits the activity of enzymes involved in the biosynthesis of nucleic acids, which may explain its anticancer properties. In plants, this compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of gibberellins, which are plant growth hormones.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis, a process of programmed cell death, which may explain its anticancer properties. In plants, this compound inhibits the elongation of stems, which results in a more compact plant structure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thtoca has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity. It also has a wide range of potential applications, making it a versatile compound for scientific research. However, this compound has limitations in terms of its solubility, which may affect its efficacy in certain applications.
Direcciones Futuras
There are several future directions for the research of Thtoca. In medicine, further studies are needed to determine the efficacy of this compound as a chemotherapeutic agent and to explore its potential use in combination with other anticancer drugs. In agriculture, further studies are needed to determine the optimal concentration and application method of this compound for maximum crop yield. In industry, further studies are needed to explore the potential applications of this compound as a preservative and as an intermediate in the synthesis of other compounds.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in various scientific fields, including medicine, agriculture, and industry. Its mechanism of action is not fully understood, but studies have shown that it has anticancer properties and can be used as a plant growth regulator. This compound has several advantages for lab experiments, including its stability and versatility, but also has limitations in terms of its solubility. Further research is needed to explore the potential applications of this compound in various fields.
Métodos De Síntesis
Thtoca is a synthetic compound that can be synthesized using various methods, including the reaction of 2,4,6-trichlorophenol and sodium azide in the presence of copper(I) iodide. The reaction yields this compound in good yields and high purity.
Propiedades
Número CAS |
116156-43-5 |
|---|---|
Fórmula molecular |
C23H37NO7 |
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
2-[(5E)-5-hydroxyimino-3-(oxolan-2-yloxy)-2-[(E)-3-(oxolan-2-yloxy)oct-1-enyl]cyclopentyl]acetic acid |
InChI |
InChI=1S/C23H37NO7/c1-2-3-4-7-16(30-22-8-5-12-28-22)10-11-17-18(14-21(25)26)19(24-27)15-20(17)31-23-9-6-13-29-23/h10-11,16-18,20,22-23,27H,2-9,12-15H2,1H3,(H,25,26)/b11-10+,24-19+ |
Clave InChI |
XZJYASDVJYILEO-IDAFIAMYSA-N |
SMILES isomérico |
CCCCCC(/C=C/C1C(C/C(=N\O)/C1CC(=O)O)OC2CCCO2)OC3CCCO3 |
SMILES |
CCCCCC(C=CC1C(CC(=NO)C1CC(=O)O)OC2CCCO2)OC3CCCO3 |
SMILES canónico |
CCCCCC(C=CC1C(CC(=NO)C1CC(=O)O)OC2CCCO2)OC3CCCO3 |
Sinónimos |
3-tetrahydrofuranyloxy-5-hydroxyimino-2-(3-tetrahydrofuranyloxy-1-octenyl)cyclopentane-1-acetic acid THTOCA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B39512.png)


